Tetraethylene glycol di(2-ethylhexanoate) (CAS: 18268-70-7), commonly referred to as 4GO or TEG-EH, is a high-molecular-weight, low-volatility ester plasticizer. Derived from the esterification of tetraethylene glycol and 2-ethylhexanoic acid, it is primarily utilized to impart flexibility, durability, and optical clarity to polymer matrices such as polyvinyl butyral (PVB), polyvinyl chloride (PVC), and synthetic rubbers [1]. In procurement contexts, it is valued for its excellent thermal stability, low water solubility, and optimized apolar solubility parameter (8.49 (cal/cm³)^1/2) [2]. These properties make it a critical component in the manufacturing of automotive safety glass, architectural laminates, and high-performance coatings where standard plasticizers fail due to exudation or thermal degradation [1].
Substituting tetraethylene glycol di(2-ethylhexanoate) with closely related analogs, such as triethylene glycol di(2-ethylhexanoate) (3G8) or triethylene glycol di-2-ethylbutyrate (3GH), often leads to manufacturing defects and product failure. While 3G8 is a common industry standard, its lower molecular weight results in higher volatility, leading to plasticizer depletion at the free edges of composite safety glass during high-temperature calendering, which ultimately causes premature delamination [1]. Furthermore, generic substitutes often struggle with compatibility in high-hydroxyl PVB resins (exceeding 19.5 wt% polyvinyl alcohol), resulting in plasticizer exudation or 'sweating'[1]. The specific tetraethylene glycol backbone provides the precise balance of apolar solubility and molecular weight required to maintain dimensional stability and optical clarity without the high production costs associated with 3GH.
Tetraethylene glycol di(2-ethylhexanoate) (4GO) achieves mechanical performance in polyvinyl butyral (PVB) films comparable to the industry-standard triethylene glycol di-2-ethylbutyrate (3GH), but without the high production costs and volatility constraints. In a standardized PVB formulation (21.1% hydroxyl content), 4GO yields a tensile strength of 26.8 MPa and a 5% secant modulus of 5.1 MPa, closely matching the 27.1 MPa and 4.3 MPa achieved by 3GH [1].
| Evidence Dimension | Tensile Strength and Secant Modulus (PVB film) |
| Target Compound Data | 26.8 MPa (Tensile), 5.1 MPa (5% Secant Modulus) at 43.3 phr |
| Comparator Or Baseline | 3GH (Triethylene glycol di-2-ethylbutyrate) at 27.1 MPa (Tensile), 4.3 MPa (5% Secant Modulus) at 44.0 phr |
| Quantified Difference | <2% difference in tensile strength; 18% higher secant modulus |
| Conditions | ASTM D1708, PVB with 21.1-23.2% hydroxyl content |
Allows procurement teams to substitute expensive 3GH with 4GO without sacrificing the mechanical integrity or impact resistance of composite safety glass.
Compared to triethylene glycol di(2-ethylhexanoate) (3G8), tetraethylene glycol di(2-ethylhexanoate) possesses an additional ethylene oxide unit, increasing its molecular weight from 402.5 g/mol to 446.6 g/mol. This structural difference significantly reduces its vapor pressure and volatility at calendering and extrusion temperatures. In composite safety glass (CSG) applications, this lower volatility prevents the depletion of the plasticizer at the free edges of the laminate, mitigating premature delamination and reducing odor during high-temperature processing[1].
| Evidence Dimension | Molecular Weight and Volatility Potential |
| Target Compound Data | 446.6 g/mol (Tetraethylene glycol core) |
| Comparator Or Baseline | 3G8 (Triethylene glycol core) at 402.5 g/mol |
| Quantified Difference | 11% increase in molecular weight, yielding proportionally lower vapor pressure |
| Conditions | High-temperature extrusion and calendering |
Reduces material loss during thermal processing and improves the long-term edge stability of automotive and architectural safety glass.
Tetraethylene glycol di(2-ethylhexanoate) acts as an apolar plasticizer with a defined solubility parameter of 8.49 (cal/cm³)^1/2. This positions it perfectly between 3G8 (8.51) and dioctyl adipate (8.46), while being significantly less polar than 3G7 (8.71). When used as a co-plasticizer or primary plasticizer in partially acetalized polyvinyl alcohols, its specific polarity profile minimizes plasticizer exudation (sweating), even in PVB grades with polyvinyl alcohol contents exceeding 19.5 wt% [1].
| Evidence Dimension | Hildebrand Solubility Parameter (δ) |
| Target Compound Data | 8.49 (cal/cm³)^1/2 |
| Comparator Or Baseline | 3G8 (8.51 (cal/cm³)^1/2) and 3G7 (8.71 (cal/cm³)^1/2) |
| Quantified Difference | 0.02 to 0.22 (cal/cm³)^1/2 lower polarity index than standard triethylene glycol esters |
| Conditions | 25 °C thermodynamic compatibility modeling |
Prevents plasticizer 'sweating' and phase separation in high-hydroxyl PVB films, ensuring optical clarity and stable adhesion.
For applications requiring extreme low-temperature flexibility, such as synthetic rubbers or specialized lubricants, tetraethylene glycol di(2-ethylhexanoate) maintains processable fluid dynamics. Rheological testing demonstrates a kinematic viscosity of 2.81 cSt at 210°F, which rises to 30,980 cSt at -40°F. This controlled viscosity-temperature profile ensures that polymer matrices plasticized with this compound retain their flexibility and resist embrittlement in sub-zero environments, outperforming many standard aliphatic diesters [1].
| Evidence Dimension | Kinematic Viscosity at Temperature Extremes |
| Target Compound Data | 2.81 cSt at 210°F; 30,980 cSt at -40°F |
| Comparator Or Baseline | Standard aliphatic diesters (e.g., adipates) |
| Quantified Difference | Maintained fluidity without crystallization at -40°F |
| Conditions | Standard rheological profiling |
Critical for procuring plasticizers intended for outdoor architectural glazing, automotive windshields, or aerospace components exposed to freezing temperatures.
The compound's optimized solubility parameter (8.49 (cal/cm³)^1/2) and low volatility make it the ideal plasticizer for high-hydroxyl PVB films, preventing edge delamination and plasticizer exudation in composite safety glass[2].
Its higher molecular weight compared to 3G8 significantly reduces vapor pressure, making it the preferred choice for high-temperature PVC and PVB extrusion processes where minimizing volatile organic compound (VOC) emissions and odor is a regulatory or operational requirement [2].
Due to its exceptional low-temperature kinematic viscosity profile (maintaining flexibility down to -40°F), it is perfectly suited for formulating synthetic rubbers used in aerospace, automotive weather-stripping, and outdoor industrial applications[3].
Because it matches the tensile strength and secant modulus of the expensive 3GH plasticizer, procurement teams can confidently substitute 4GO into existing PVB formulations without compromising the mechanical integrity of the final laminate [1].